molecular formula C20H17BrN2O B11123234 (6-Bromo-2-phenylquinolin-4-yl)(pyrrolidin-1-yl)methanone

(6-Bromo-2-phenylquinolin-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B11123234
M. Wt: 381.3 g/mol
InChI Key: LYUKCOKFSVXPNE-UHFFFAOYSA-N
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Description

(6-Bromo-2-phenylquinolin-4-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that features a quinoline core substituted with a bromine atom and a phenyl group, along with a pyrrolidinyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2-phenylquinolin-4-yl)(pyrrolidin-1-yl)methanone typically involves a multi-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2-phenylquinolin-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants and facilitate reactions.

    Solvents: Common solvents include dimethylformamide (DMF) and toluene.

Major Products

    Substituted Quinoline Derivatives: Resulting from substitution reactions.

    Coupled Products: Formed through Suzuki-Miyaura coupling, leading to extended aromatic systems.

Scientific Research Applications

(6-Bromo-2-phenylquinolin-4-yl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Bromo-2-phenylquinolin-4-yl)(pyrrolidin-1-yl)methanone is not fully elucidated. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and pyrrolidinyl moieties. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-2-phenylquinolin-4-yl)(pyrrolidin-1-yl)methanone is unique due to the combination of its quinoline core with a bromine atom and a phenyl group, along with the pyrrolidinyl methanone moiety. This unique structure imparts specific electronic and steric properties that can be exploited in various chemical and biological applications.

Properties

Molecular Formula

C20H17BrN2O

Molecular Weight

381.3 g/mol

IUPAC Name

(6-bromo-2-phenylquinolin-4-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C20H17BrN2O/c21-15-8-9-18-16(12-15)17(20(24)23-10-4-5-11-23)13-19(22-18)14-6-2-1-3-7-14/h1-3,6-9,12-13H,4-5,10-11H2

InChI Key

LYUKCOKFSVXPNE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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